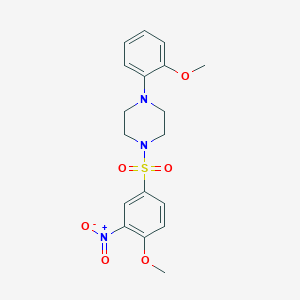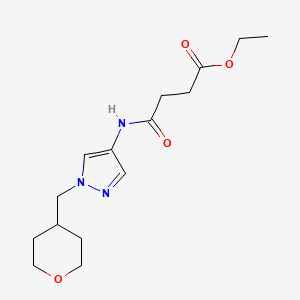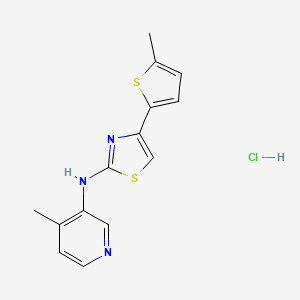![molecular formula C21H27N3O3 B2481817 N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide CAS No. 930067-87-1](/img/structure/B2481817.png)
N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide, commonly known as CPP-ACP, is a synthetic peptide that has been extensively researched in the field of dentistry. This peptide has been found to have various biochemical and physiological effects, making it a promising candidate for the development of novel dental products.
Mécanisme D'action
CPP-ACP acts by binding to the tooth enamel and forming a protective layer over the tooth surface. This layer helps in the remineralization of the tooth by providing calcium and phosphate ions to the tooth surface. CPP-ACP also has antibacterial properties and can inhibit the growth of oral bacteria, which can lead to the formation of dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been found to have various biochemical and physiological effects. It can help in the remineralization of tooth surfaces, inhibit the growth of oral bacteria, and reduce the formation of dental caries. CPP-ACP has also been found to have anti-inflammatory properties and can reduce the inflammation associated with periodontal disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPP-ACP in lab experiments are its high specificity for tooth enamel, its ability to remineralize tooth surfaces, and its antibacterial properties. The limitations of using CPP-ACP in lab experiments are its high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the research on CPP-ACP. One direction is the development of novel dental products that incorporate CPP-ACP for the prevention and treatment of dental caries. Another direction is the study of the long-term effects of CPP-ACP on tooth surfaces and oral health. Additionally, the use of CPP-ACP in other fields such as orthopedics and dermatology is also an area of future research.
Méthodes De Synthèse
CPP-ACP is synthesized by a series of chemical reactions starting from the amino acid L-lysine. The synthesis involves the use of various reagents and solvents, and the final product is purified through multiple steps to obtain a highly pure form of CPP-ACP.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential use in dental products. It has been found to have a high affinity for tooth enamel and can help in the remineralization of tooth surfaces. CPP-ACP has been incorporated into various dental products such as toothpaste, mouthwash, and chewing gum.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-27-18-6-4-16(5-7-18)20(26)17-8-12-24(13-9-17)14-19(25)23-21(15-22)10-2-3-11-21/h4-7,17H,2-3,8-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYYJLQNHQIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)

![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)
![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)
![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)
![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)



